2,5-Dichloro-4-(trifluoromethyl)pyridine

Descripción general

Descripción

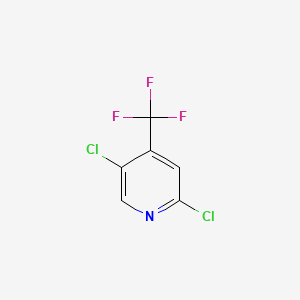

2,5-Dichloro-4-(trifluoromethyl)pyridine is a chemical compound characterized by the presence of two chlorine atoms and a trifluoromethyl group attached to a pyridine ring. This compound is known for its unique chemical properties and is widely used in various industrial and scientific applications, particularly in the fields of agrochemicals and pharmaceuticals .

Métodos De Preparación

The synthesis of 2,5-Dichloro-4-(trifluoromethyl)pyridine typically involves the reaction of trifluoromethyl-substituted benzene derivatives with pyridine, followed by chlorination. One common method involves the reaction of trifluoromethylbenzene with pyridine under specific conditions, followed by chlorination to introduce the chlorine atoms . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production to ensure high yield and purity .

Análisis De Reacciones Químicas

2,5-Dichloro-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Major Products: The major products formed from these reactions depend on the reagents and conditions used.

Aplicaciones Científicas De Investigación

Agrochemical Applications

One of the primary applications of 2,5-dichloro-4-(trifluoromethyl)pyridine is in the development of agrochemicals. It serves as an important intermediate in the synthesis of several crop protection agents. Notably:

- Fluazinam , a potent fungicide, utilizes this compound in its synthesis. Studies have shown that the trifluoromethyl group enhances the fungicidal activity compared to other derivatives .

- The compound is involved in creating various herbicides and pesticides that protect crops from pests and diseases.

Pharmaceutical Applications

In addition to agrochemicals, this compound has noteworthy pharmaceutical applications:

- It is part of the structural framework for several drugs that contain the trifluoromethyl group, which is known for improving pharmacokinetic properties .

- The compound's derivatives are currently undergoing clinical trials for various therapeutic uses, showcasing its potential in medicinal chemistry .

Data Tables

The following table summarizes key synthetic routes and yields for producing this compound:

| Synthesis Method | Yield (%) | Conditions |

|---|---|---|

| Chlorination followed by fluorination | 92 | Autoclave at 170-180 °C |

| Reaction with iron(III) chloride | 73 | Autoclave at 130-175 °C |

| Use of antimony pentachloride | 63.2 | Under high pressure (63756.4 Torr) at 70-200 °C |

Case Studies

- Fluazinam Development : Research indicates that the incorporation of this compound into fluazinam results in enhanced efficacy against fungal pathogens. Field trials demonstrated superior performance compared to traditional fungicides .

- Pharmaceutical Trials : A recent study evaluated several derivatives containing the trifluoromethyl group for their anti-cancer properties. Compounds derived from this compound exhibited promising results in inhibiting tumor growth in preclinical models .

Mecanismo De Acción

The mechanism of action of 2,5-Dichloro-4-(trifluoromethyl)pyridine is primarily related to its ability to interact with specific molecular targets. The trifluoromethyl group and chlorine atoms contribute to its reactivity and ability to form stable complexes with various biological molecules. This interaction can inhibit or modify the activity of enzymes and other proteins, leading to its biological effects .

Comparación Con Compuestos Similares

2,5-Dichloro-4-(trifluoromethyl)pyridine can be compared with other similar compounds such as:

2,6-Dichloro-4-(trifluoromethyl)pyridine: Similar in structure but with chlorine atoms at different positions, leading to different reactivity and applications.

2,3-Dichloro-5-(trifluoromethyl)pyridine: Another closely related compound with different substitution patterns, affecting its chemical properties and uses.

4-(Trifluoromethyl)pyridine: Lacks chlorine atoms, resulting in different chemical behavior and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and makes it suitable for a variety of specialized applications .

Actividad Biológica

2,5-Dichloro-4-(trifluoromethyl)pyridine (2,5-DCTF) is a compound of significant interest due to its diverse biological activities, particularly in the fields of agrochemicals and pharmaceuticals. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and presenting data in a structured manner.

2,5-DCTF belongs to the class of trifluoromethylpyridine derivatives, which are characterized by the presence of both chlorine and trifluoromethyl groups on the pyridine ring. These substituents are known to enhance biological activity by influencing the compound's electronic properties and lipophilicity.

Synthesis Methods:

- Fluorination and Chlorination: The synthesis of 2,5-DCTF typically involves a series of fluorination and chlorination reactions starting from 3-picoline, leading to high yields of the desired product .

- Suzuki-Miyaura Reaction: This method has been employed to create functionalized derivatives of 2,5-DCTF by reacting it with arylboronic acids under specific conditions .

Antimicrobial Activity

Numerous studies have reported on the antimicrobial properties of 2,5-DCTF and its derivatives:

- Antibacterial Effects: 2,5-DCTF has shown promising antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's efficacy can be attributed to its ability to inhibit bacterial growth through mechanisms that may involve efflux pumps .

- Antifungal Activity: Research indicates that trifluoromethylpyridine derivatives exhibit higher fungicidal activity compared to their non-fluorinated counterparts. 2,5-DCTF has been utilized as a building block in the synthesis of fluazinam, a potent fungicide that disrupts respiratory processes in fungi .

Antiviral Activity

The trifluoromethyl group in 2,5-DCTF contributes significantly to its antiviral properties:

- HIV Protease Inhibition: Compounds containing the trifluoromethylpyridine structure have been developed as inhibitors of HIV protease. For example, tipranavir is a notable drug that utilizes this scaffold and acts effectively against HIV by inhibiting viral replication .

Antichlamydial Activity

Recent studies have highlighted the potential of 2,5-DCTF derivatives in treating infections caused by Chlamydia trachomatis, which is responsible for significant public health issues globally:

- Selective Activity: Certain analogues have demonstrated selective inhibition against C. trachomatis, with minimal toxicity towards host cells. The presence of electron-withdrawing groups such as trifluoromethyl enhances this selectivity .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 2,5-DCTF derivatives. Key findings include:

- Importance of Substituents: Modifications at specific positions on the pyridine ring can significantly alter potency. For instance, substituents that enhance lipophilicity or introduce additional electron-withdrawing characteristics tend to improve antibacterial and antifungal activities .

- Comparative Studies: A comparative analysis of various analogues has shown that while some modifications lead to increased activity against specific pathogens, others may result in loss of function. This highlights the delicate balance required in drug design involving trifluoromethylpyridines .

Case Studies

- Fluazinam Development:

- Tipranavir:

Data Summary

Propiedades

IUPAC Name |

2,5-dichloro-4-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2F3N/c7-4-2-12-5(8)1-3(4)6(9,10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFTRYJQAASFSIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50650478 | |

| Record name | 2,5-Dichloro-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89719-92-6 | |

| Record name | 2,5-Dichloro-4-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89719-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dichloro-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dichloro-4-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.